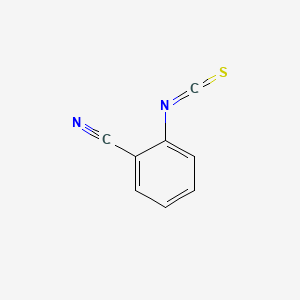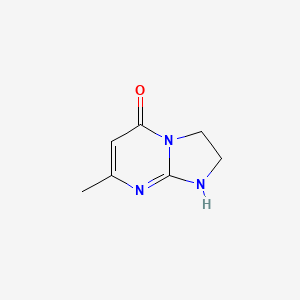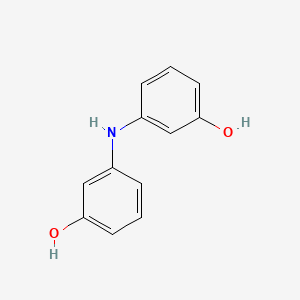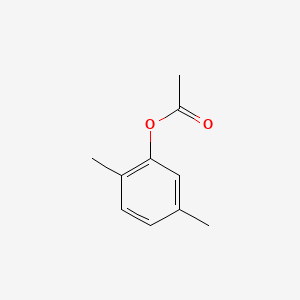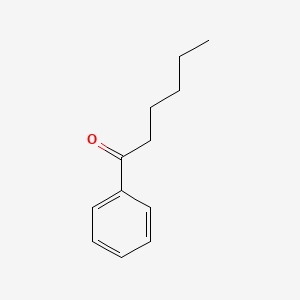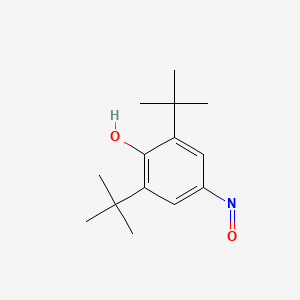
2,6-Dichloropyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
Synthesis Analysis
Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Molecular Structure Analysis
The molecular structure of a similar compound, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, has a molecular formula of C5H3Cl2N3O .Chemical Reactions Analysis
The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,6-Dichloropyridine, include a molar mass of 147.99 g·mol −1, a melting point of 86–89 °C, and a boiling point of 211–212 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues
This compound is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues, which are crucial for studying protein structure and function .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
It serves as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method used in organic synthesis .
Biarylpyrimidine Synthesis
The compound is involved in biarylpyrimidine synthesis that includes biaryl cross-coupling, an important reaction for creating complex organic molecules .
Vilsmeier–Haack Reaction
2,6-Dichloropyrimidine-4-carbaldehyde can be used in the Vilsmeier–Haack reaction to convert dihydroxypyrimidines to dichloropyrimidines, which are valuable intermediates in pharmaceutical synthesis .
Regioselective Synthetic Strategy
It can be used in a regioselective synthetic strategy to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
Pharmaceutical Testing
This chemical is also available for purchase for use in pharmaceutical testing, indicating its role as a reference standard for ensuring accurate results in drug development .
Wirkmechanismus
Target of Action
2,6-Dichloropyrimidine-4-carbaldehyde is a type of halopyrimidine . Halopyrimidines are known to be precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . .
Mode of Action
The compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .
Result of Action
The result of the action of 2,6-Dichloropyrimidine-4-carbaldehyde is the formation of pyrimidine-based compound precursors of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes .
Action Environment
The action of 2,6-Dichloropyrimidine-4-carbaldehyde is influenced by environmental factors such as the structural factors of the starting pyrimidine and a high concentration of alkoxide ions . These conditions allow for the reactions to occur under mild and environmentally friendly conditions .
Safety and Hazards
Zukünftige Richtungen
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Eigenschaften
IUPAC Name |
2,6-dichloropyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDEVPDYGNMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611427 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carbaldehyde | |
CAS RN |
933746-24-8 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

